2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
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Overview
Description
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This specific compound is characterized by its unique structure, which includes an acetyl group, a hydrazino linkage, and a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Hydrazino Linkage Formation: The hydrazino linkage is formed by reacting the acetylated phenothiazine with hydrazine hydrate.
Condensation with 3-Methylbenzaldehyde: The final step involves the condensation of the hydrazino derivative with 3-methylbenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of halogenated phenothiazine derivatives.
Scientific Research Applications
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazino linkage and acetyl groups differentiate it from other phenothiazine derivatives, potentially leading to unique pharmacological effects and applications.
Properties
CAS No. |
89258-11-7 |
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Molecular Formula |
C24H21N3O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C24H21N3O2S/c1-16-6-5-7-18(12-16)14-25-26-15-24(29)27-20-8-3-4-9-22(20)30-23-11-10-19(17(2)28)13-21(23)27/h3-14,26H,15H2,1-2H3/b25-14+ |
InChI Key |
SPILZHPRHBDDTQ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
Origin of Product |
United States |
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